molecular formula C14H13BrN6O5S B11475032 4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfonyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine

4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfonyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11475032
M. Wt: 457.26 g/mol
InChI Key: ZWYQELHLQACSAQ-UHFFFAOYSA-N
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Description

The compound 4-{5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHANESULFONYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic molecule that features multiple functional groups, including a brominated benzodioxole, a methanesulfonyl group, a triazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHANESULFONYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Bromination: The benzodioxole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Methanesulfonylation: The brominated benzodioxole is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyl derivative.

    Formation of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving an appropriate hydrazine derivative and an ethyl-substituted precursor.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a suitable amidoxime derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions can occur at the triazole and oxadiazole rings.

    Substitution: The bromine atom on the benzodioxole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methanesulfonyl group can lead to the formation of sulfone derivatives.

    Reduction: Reduction of the triazole and oxadiazole rings can yield amine derivatives.

    Substitution: Substitution of the bromine atom can result in a variety of functionalized benzodioxole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

Medicine

    Drug Development: It is being explored as a lead compound for the development of new therapeutic agents.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key enzymes and proteins involved in cell proliferation and survival. It targets microtubules and tubulin, leading to mitotic blockade and apoptosis in cancer cells .

Properties

Molecular Formula

C14H13BrN6O5S

Molecular Weight

457.26 g/mol

IUPAC Name

4-[5-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfonyl]-4-ethyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C14H13BrN6O5S/c1-2-21-13(11-12(16)20-26-19-11)17-18-14(21)27(22,23)5-7-3-9-10(4-8(7)15)25-6-24-9/h3-4H,2,5-6H2,1H3,(H2,16,20)

InChI Key

ZWYQELHLQACSAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1S(=O)(=O)CC2=CC3=C(C=C2Br)OCO3)C4=NON=C4N

Origin of Product

United States

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